Diisooctylhydroquinone

Catalog No.
S13146794
CAS No.
53823-28-2
M.F
C22H38O2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisooctylhydroquinone

CAS Number

53823-28-2

Product Name

Diisooctylhydroquinone

IUPAC Name

2,3-bis(6-methylheptyl)benzene-1,4-diol

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C22H38O2/c1-17(2)11-7-5-9-13-19-20(22(24)16-15-21(19)23)14-10-6-8-12-18(3)4/h15-18,23-24H,5-14H2,1-4H3

InChI Key

PNKCDJAMDKYWQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=C(C=CC(=C1CCCCCC(C)C)O)O

Diisooctylhydroquinone is an organic compound classified as a hydroquinone derivative. It features two isooctyl groups attached to the hydroquinone structure, which consists of a benzene ring with two hydroxyl groups in the para position. This compound is primarily used in various industrial applications, particularly in the field of photography and as a stabilizer in polymer formulations.

Typical of hydroquinones, including:

  • Oxidation: Diisooctylhydroquinone can be oxidized to form corresponding quinones. This reaction typically involves the loss of electrons and can be catalyzed by various agents.
  • Reduction: The compound can also be reduced back to its hydroquinone form from its oxidized state under suitable conditions.
  • Substitution Reactions: The hydroxyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Diisooctylhydroquinone can be synthesized through several methods:

  • Direct Alkylation: Hydroquinone can be alkylated using isooctyl bromide or chloride in the presence of a base such as potassium carbonate. This method typically requires reflux conditions to facilitate the reaction.
  • Esterification: Another approach involves the esterification of hydroquinone with isooctanol under acidic conditions, leading to the formation of diisooctylhydroquinone.
  • Catalytic Hydrogenation: Hydroquinone derivatives can also be synthesized via catalytic hydrogenation processes that modify existing compounds into diisooctylhydroquinone.

Diisooctylhydroquinone finds applications across various industries:

  • Photography: It is used as a developing agent in photographic emulsions, where it aids in reducing silver halides to metallic silver.
  • Plastics and Polymers: The compound acts as an antioxidant and stabilizer in polymer formulations, helping to prolong the life and performance of plastics.
  • Cosmetics and Personal Care Products: Due to its antioxidant properties, it may also be included in formulations aimed at skin protection.

Studies on the interactions of diisooctylhydroquinone with other substances have shown that it can enhance the stability of emulsions when combined with other antioxidants or stabilizers. Additionally, its interaction with metal ions has been investigated, particularly regarding its ability to chelate metals and prevent oxidative degradation.

Diisooctylhydroquinone shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
HydroquinoneSimple aromatic alcoholBasic structure without alkyl substitution
OctylhydroquinoneHydroquinone derivativeContains a single octyl group
Tert-butylhydroquinoneHydroquinone derivativeFeatures a tert-butyl group for increased steric hindrance
2,5-Di-tert-butylhydroquinoneHighly substitutedIncreased steric bulk leading to enhanced stability

Uniqueness of Diisooctylhydroquinone

Diisooctylhydroquinone is unique due to its dual isooctyl substitution, which enhances its solubility and stability compared to simpler hydroquinones. This structural modification allows it to perform effectively as an antioxidant and stabilizer in various applications while maintaining compatibility with different chemical environments.

XLogP3

8.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

334.287180451 g/mol

Monoisotopic Mass

334.287180451 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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